molecular formula C4H3N5O B601068 2-Azahypoxanthine CAS No. 4656-86-4

2-Azahypoxanthine

Cat. No.: B601068
CAS No.: 4656-86-4
M. Wt: 137.1
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Description

Mechanism of Action

Target of Action

2-Azahypoxanthine, also known as Dacarbazine Impurity A, primarily targets the biochemical pathways in various organisms, including plants and fungi . It is known to interact with enzymes such as xanthine dioxygenase , which plays a crucial role in the purine metabolic pathway .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the biochemical pathways of the organisms. For instance, it is involved in the formation of a nitrogen-rich 1,2,3-triazine moiety, a process that involves reactive nitrogen species derived from nitric oxide produced by nitric oxide synthase .

Biochemical Pathways

this compound is part of a unique purine metabolic pathway. It is converted into a metabolite, 2-aza-8-oxohypoxanthine, in plants . This conversion is believed to be catalyzed by xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase . The enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide in xanthine dehydrogenase and to oxygen in xanthine oxidase .

Pharmacokinetics

It is known that this compound is rapidly metabolized and converted into 2-aza-8-oxohypoxanthine in organisms .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to have beneficial effects on plant growth . Moreover, it is known to increase the yields of crops such as rice and wheat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it was first isolated from the culture broth of the fungus Lepista sordida, which forms fairy rings . These fairy rings are a phenomenon where the fruiting bodies of fungi occur after turfgrass grows and/or dies in the form of rings . The environment in which these rings form may influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

2-Azahypoxanthine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS), are key nitrogen sources responsible for the formation of 1,2,3-triazine, a component of this compound . Furthermore, RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces this compound .

Cellular Effects

This compound has been found to have beneficial effects on plant growth . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to up-regulate the expression of claudin-1 (CLDN1), desmocollin-1 (DSC1), and desmoglein-1 (DSG1), which play important roles in the construction of tight junctions in the stratum corneum .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown that xanthine dioxygenase, an a-ketoglutarate-dependent dioxygenase, might catalyze the conversion of this compound to 2-aza-8-oxohypoxanthine in the fungus .

Metabolic Pathways

This compound is involved in novel purine metabolic pathways . It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which recognizes this compound as a substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azahypoxanthine typically involves a multi-step process. One practical method starts with 2-cyanoacetamide, which undergoes an oximation reaction to form oxime. This is followed by a cascade-type one-pot selective reduction using platinum on carbon (Pt/C) as a catalyst, leading to the formation of 5-amino-1H-imidazole-4-carboxamide (AICA). AICA is then subjected to a diazotisation reaction to yield 4-diazo-4H-imidazole-5-carboxamide (DICA). Finally, an intramolecular cyclisation catalyzed by PhI(OAc)2 in water produces this compound .

Industrial Production Methods

Large-scale production of this compound can be achieved through a biomimetic route starting from inosine. This method involves the synthesis of a riboside derivative, which is then converted into this compound through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions

2-Azahypoxanthine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form its hydroxyl metabolite.

    Reduction: Selective reduction reactions are used in its synthesis.

    Substitution: It can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Azahypoxanthine is unique due to its nitrogen-rich structure and its role in the novel purine metabolic pathway. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one
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InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTERLCQQBYXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00963606
Record name 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol
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Molecular Weight

137.10 g/mol
Source PubChem
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CAS No.

4656-86-4, 7151-03-3
Record name 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one
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Record name 2-Azahypoxanthine
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Record name 2-Azahypoxanthine
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Record name 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol
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Record name 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one
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Customer
Q & A

Q1: What is the connection between 2-azahypoxanthine (AHX) and the "fairy ring" phenomenon?

A1: AHX was first discovered in the culture broth of Lepista sordida, a fungus known to cause fairy rings. [] These rings, characterized by stimulated grass growth, are caused by the interaction of the fungus and plants, with AHX playing a key role in promoting plant growth. []

Q2: How does this compound impact plant growth?

A2: AHX stimulates both shoot and root elongation in various plants, including turfgrass and rice. [, ] Studies suggest that AHX acts as a plant growth regulator, influencing various aspects of plant development. [, ]

Q3: What is the role of imidazole-4-carboxamide (ICA) in fairy rings?

A3: ICA, another compound isolated from Lepista sordida, has been shown to inhibit plant growth. [] The interplay between AHX and ICA in the soil likely contributes to the characteristic patterns observed in fairy rings. [, ]

Q4: How is this compound biosynthesized in fungi?

A4: In Lepista sordida, AHX biosynthesis involves a novel purine metabolic pathway. [] Glycine is incorporated into the carbon skeletons of AHX and ICA. [] The fungus converts 5-aminoimidazole-4-carboxamide (AICA) into both compounds, suggesting a diversion of the purine pathway. []

Q5: What role does nitric oxide synthase (NOS) play in AHX biosynthesis?

A5: In Lepista sordida, NOS is crucial for producing nitric oxide (NO), which is further converted to reactive nitrogen species (RNS). [] These RNS are essential for forming the unique 1,2,3-triazine ring in AHX. []

Q6: How is this compound metabolized in plants?

A6: Plants metabolize AHX into 2-aza-8-oxohypoxanthine (AOH). [, ] This conversion can be facilitated by xanthine oxidase. []

Q7: What is the significance of AHX ribotide (AHXR) in AHX biosynthesis?

A7: AHXR is a biosynthetic intermediate in the AHX pathway. [] RNS, derived from NO, are involved in converting 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) to AHXR. []

Q8: What role does hypoxanthine-guanine phosphoribosyltransferase (HGPRT) play in AHX metabolism?

A8: HGPRT is a purine salvage enzyme that recognizes both AHX and AOH as substrates. [] In rice, HGPRT facilitates the interconversion of AHX and AHX ribonucleotide, highlighting its role in AHX biosynthesis. []

Q9: Can this compound be chemically synthesized?

A9: Yes, AHX can be synthesized from 5-aminoimidazole-4-carboxamide (AICA) in several steps. [, , ] These methods typically involve diazotization and cyclization reactions. []

Q10: What is the significance of C-H arylation in the context of AHX research?

A10: C-H arylation has emerged as a powerful tool for creating novel AHX derivatives. This strategy allows researchers to modify the AHX structure and explore its structure-activity relationship (SAR). [, ]

Q11: Have any AHX derivatives shown enhanced biological activity?

A11: Yes, C8 phenyl-substituted AHX derivatives synthesized via C-H arylation displayed enhanced rice-growth-promoting activity compared to natural AHX. []

Q12: What are the potential agricultural applications of fairy chemicals?

A12: Given their plant growth-regulating properties, FCs hold promise as a new class of plant hormones. [, , ] They could potentially be utilized in agriculture to enhance crop yields and improve stress tolerance in plants. [, , ]

Q13: Beyond agriculture, are there other potential applications for AHX?

A13: AHX has shown potential in inhibiting retinal angiogenesis by acting as a hypoxia-inducible factor (HIF) inhibitor. [] This finding suggests potential applications in treating neovascular retinal diseases. []

Q14: What analytical methods are commonly used to study AHX and its metabolites?

A14: High-performance liquid chromatography (HPLC) is widely used for detecting, separating, and quantifying AHX, AOH, and their metabolites in various matrices. [, , , , ] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural characterization and identification of these compounds. [, , , ]

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